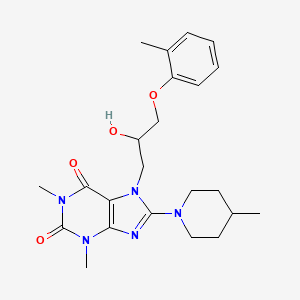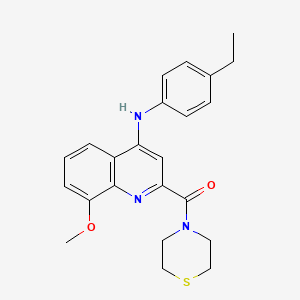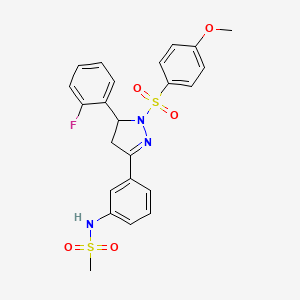
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring system containing nitrogen and sulfur atoms . Thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . Pyridine-substituted thiazole hybrids were synthesized using the precursor 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various a-halogenated carbonyl compounds (namely, phenacyl bromides, ethyl bromoacetate, diethyl bromomalonate, and 3-chloropentane-2,4-dione) .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Antimicrobial Activity : A study reported the synthesis of derivatives of 2-bromo-N-(phenylsulfonyl)acetamide and their antimicrobial activities. These compounds, including thiazole derivatives, showed good antimicrobial effectiveness, with certain compounds exhibiting high activity against various strains (Fahim & Ismael, 2019).
Antitumor and Antioxidant Evaluation : Another research synthesized new N-substituted-2-amino-1,3,4-thiadiazoles, displaying promising antitumor and antioxidant activities. These compounds were evaluated for cytotoxicity and antioxidant properties, suggesting potential therapeutic applications (Hamama et al., 2013).
Src Kinase Inhibitory and Anticancer Activities : The compound's derivatives were explored for their role in inhibiting Src kinase, a protein involved in cancer development. A study synthesized N-benzyl substituted acetamide derivatives containing thiazole, evaluating their inhibitory activities on Src kinase and their effect on cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Synthesis for Various Biological Applications : Research focusing on the synthesis of pyridine linked thiazole derivatives reported the creation of compounds with varying biological activities. The synthesis involved using precursor molecules and targeting various biological applications (Dawood et al., 2011).
Antiproliferative Activity Studies : A study explored the synthesis of pyridine linked thiazole hybrids, investigating their cytotoxicity against various cancer cell lines. This research provided insights into the potential therapeutic applications of these compounds in cancer treatment (Alqahtani & Bayazeed, 2020).
Corrosion Inhibition : Derivatives of the compound were also studied for their potential as corrosion inhibitors. The research involved synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluating their efficacy in preventing corrosion in various mediums (Yıldırım & Cetin, 2008).
Glutaminase Inhibitors : Another application involved the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds were evaluated as inhibitors of kidney-type glutaminase, which is relevant in cancer research, demonstrating potential as cancer therapeutics (Shukla et al., 2012).
Propriétés
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(9-12-5-2-1-3-6-12)19-16-18-14(11-21-16)13-7-4-8-17-10-13/h1-8,10-11H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTTZNCIPLCHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)




![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)


![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)
![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)
![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)
